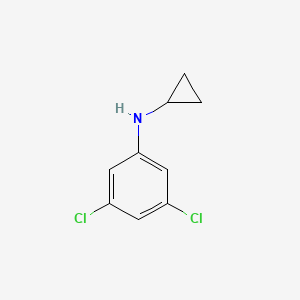
3,5-Dichloro-N-cyclopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-cyclopropylaniline is a chemical compound with the CAS Number: 1369359-26-1 . It has a molecular weight of 202.08 . The physical form of this compound is liquid .
Physical And Chemical Properties Analysis
3,5-Dichloro-N-cyclopropylaniline is a liquid at room temperature . It has a molecular weight of 202.08 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Photoredox Catalysis in Chemical Synthesis 3,5-Dichloro-N-cyclopropylaniline has been utilized in the realm of synthetic organic chemistry, particularly in photoredox catalysis. Nguyen, Maity, and Zheng (2014) demonstrated the use of visible light photoredox catalysis for the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. This method efficiently yields cyclic allylic amines and is especially tolerant of groups, including heterocycles. It can also be applied to synthesize complex heterocycles such as fused indolines, indicating its potential in creating intricate molecular structures (Nguyen, Maity, & Zheng, 2014).
Studying Stereoelectronic and Resonance Effects The compound's derivatives have been studied for their stereoelectronic and resonance effects. For instance, Grimm et al. (2020) investigated the rate of ring opening of N-cyclopropyl-based single electron transfer probes, such as N-cyclopropyl-N-methylaniline. They designed a series of N-cyclopropylanilines to understand better the factors influencing the ring-opening rates of the radical cations derived from these compounds. Their work contributes significantly to the understanding of the mechanistic aspects of cyclopropane ring opening in radical cations, which is crucial for designing molecules with desired reactivity patterns (Grimm et al., 2020).
Biodegradation and Toxicity Studies 3,5-Dichloro-N-cyclopropylaniline and its metabolites have been studied for their environmental impact, particularly in biodegradation and toxicity. For instance, Lee et al. (2008) isolated bacteria capable of degrading vinclozolin and its toxic metabolite, 3,5-dichloroaniline, from pesticide-polluted agriculture soil. The identified Rhodococcus sp. T1-1 showed effective biodegradation capabilities, suggesting its potential application in bioremediation efforts to mitigate the environmental impact of such chemicals (Lee et al., 2008).
Synthesis of Functionalized Compounds The compound and its related structures have been pivotal in synthesizing various functionalized compounds. Filatov et al. (2017) described the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropenes. The central step is an intramolecular [3 + 2]-cycloaddition reaction of an azomethine ylide onto a cyclopropene, highlighting the compound's role in creating novel structures with potential therapeutic applications (Filatov et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3,5-dichloro-N-cyclopropylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTKKHMYMZDSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-cyclopropylaniline | |
CAS RN |
1369359-26-1 |
Source


|
| Record name | 3,5-dichloro-N-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

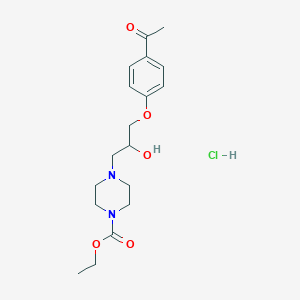
![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)
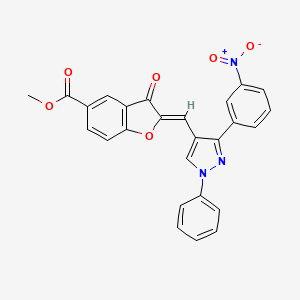
![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)
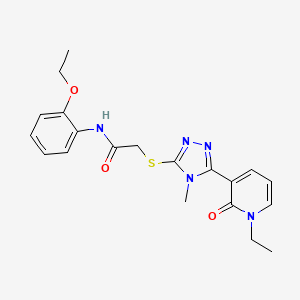
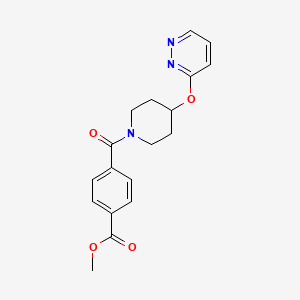
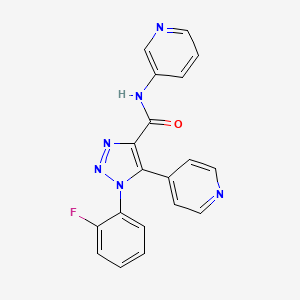
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)
![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)
![7-(4-Chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2822804.png)
![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)